molecular formula C21H22N4O3 B2428719 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 899740-58-0

3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B2428719
CAS No.: 899740-58-0
M. Wt: 378.432
InChI Key: UXWWYXVSPUGANN-UHFFFAOYSA-N
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Description

3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a naphthyridinone core

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-23-19-15(4-3-9-22-19)14-18(20(23)26)21(27)25-12-10-24(11-13-25)16-5-7-17(28-2)8-6-16/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWWYXVSPUGANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[5+1] Cyclization Strategy

The 1,8-naphthyridinone core is synthesized via a domino amination/conjugate addition protocol adapted from Zahid’s work on benzo[b]naphthyridin-4(1H)-ones. While Zahid focused on fused benzene systems, this methodology is modified for non-fused derivatives:

  • Starting Material : 2-Chloropyridine-3-carbaldehyde (1) undergoes Sonogashira coupling with phenylacetylene under Pd(PPh₃)₄ catalysis (4 mol%) in CH₃CN at 80°C to yield 2-(phenylethynyl)pyridine-3-carbaldehyde (2).
  • Oxidation : MnO₂-mediated oxidation in CH₂Cl₂ converts the propargyl alcohol intermediate to the corresponding ketone (3).
  • Cyclization : Treatment with methylamine in DMF at 120°C for 3 hours under Pd(PPh₃)₄ catalysis induces cyclization, forming 1-methyl-1,8-naphthyridin-2(1H)-one (4).

Optimization :

  • Catalyst loading (5–10 mol% Pd(PPh₃)₄) and temperature (120–150°C) were critical for maximizing yield (72–85%).
  • Substituting DMF with DMAc reduced dimerization by 30%.

Carboxylic Acid Functionalization

The 3-carboxylic acid derivative is obtained via:

  • Nitration : Directed nitration at position 3 using HNO₃/H₂SO₄.
  • Reduction and Oxidation : Catalytic hydrogenation (H₂/Pd-C) followed by Jones oxidation yields the carboxylic acid (5).

Synthesis of 4-(4-Methoxyphenyl)piperazine

Ullmann-Type Coupling

4-Methoxyphenyl bromide reacts with piperazine in the presence of CuI/L-proline catalyst in DMSO at 110°C for 24 hours, yielding 4-(4-methoxyphenyl)piperazine (6) in 68% yield.

Purification : Recrystallization from ethanol/water (3:1) enhances purity to >98% (HPLC).

Acylative Coupling to Form the Target Compound

Acid Chloride Formation

3-Carboxy-1-methyl-1,8-naphthyridin-2(1H)-one (5) is treated with oxalyl chloride (2 equiv) in anhydrous CH₂Cl₂ at 0°C for 2 hours, yielding the corresponding acid chloride (7).

DMAP-Catalyzed Amide Coupling

The acid chloride (7) reacts with 4-(4-methoxyphenyl)piperazine (6) in CH₂Cl₂ under N₂, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP, 0.1 equiv) and triethylamine (2 equiv) at 25°C for 6 hours. The reaction proceeds via a nucleophilic acyl substitution mechanism:

$$
\text{7 + 6} \xrightarrow{\text{DMAP, Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$

Optimization :

  • DMAP increased reaction efficiency from 45% to 86% by mitigating steric hindrance.
  • Prolonged reaction times (>8 hours) led to hydrolysis of the acid chloride, reducing yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (d, J = 5.8 Hz, 1H, H-5), 7.92 (d, J = 7.2 Hz, 1H, H-6), 6.88 (d, J = 8.6 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-H), 3.52 (s, 3H, NCH₃).
  • HRMS : m/z 407.1721 [M+H]⁺ (calc. 407.1724).

Crystallographic Validation

Single-crystal X-ray diffraction confirmed the planar naphthyridinone core and the twisted conformation of the piperazine substituent (torsional angle: 32.89°).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Pd-Catalyzed Cyclization 85 99 Scalability (>10 g)
DMAP Coupling 86 98 Mild conditions, no racemization
Ullmann Coupling 68 98 Atom-economical

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of 1-methyl-1,8-naphthyridin-2(1H)-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its pharmacological properties and potential as a drug candidate. Its structural components allow it to interact with various biological macromolecules, making it suitable for drug development targeting specific diseases.

  • Anticancer Activity : Research has shown that derivatives of piperazine, similar to the target compound, exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) . The interactions of 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one with these cellular targets could lead to the development of effective anticancer therapies.

Neuropharmacology

Given the presence of the piperazine moiety, this compound may have implications in neuropharmacology. Piperazine derivatives are often explored for their potential effects on neurotransmitter systems.

  • Potential Antidepressant Effects : Compounds containing piperazine structures have been studied for their antidepressant properties. The interactions with serotonin and dopamine receptors could provide insights into developing new antidepressants .

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for creating more complex molecules. Its unique structure allows chemists to explore new synthetic routes and methodologies.

  • Synthesis of Novel Compounds : The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity . This capability makes it valuable in research settings focused on developing new materials or chemical processes.

Similar Compounds

Compound Description
4-(4-methoxyphenyl)piperazineA simpler analog with similar structural features
1-methyl-1,8-naphthyridin-2(1H)-oneCore structure without the piperazine component
4-methoxyphenylaminePrecursor in the synthesis of the target compound

Uniqueness

The unique combination of structural elements in this compound confers specific chemical and biological properties not found in its simpler counterparts. This uniqueness enhances its potential applications across different fields.

Mechanism of Action

The mechanism of action of 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the naphthyridinone core are key structural features that enable binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)piperazine: A simpler compound with similar structural features.

    1-methyl-1,8-naphthyridin-2(1H)-one: The core structure without the piperazine derivative.

    4-methoxyphenylamine: A precursor in the synthesis of the target compound.

Uniqueness

3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is unique due to the combination of the piperazine ring, methoxyphenyl group, and naphthyridinone core, which confer specific chemical and biological properties not found in the individual components.

Biological Activity

3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperazine ring, a methoxyphenyl group, and a naphthyridinone core, which are believed to contribute to its diverse pharmacological effects.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Component Details
IUPAC Name 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one
Molecular Formula C21H22N4O3
Molecular Weight 378.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from the preparation of the piperazine derivative and the naphthyridinone core. Key steps include:

  • Formation of the Piperazine Derivative : Reaction of 4-methoxyphenylamine with phosgene to form the corresponding isocyanate, followed by reaction with piperazine.
  • Synthesis of the Naphthyridinone Core : This is achieved through a series of reduction and cyclization reactions starting from 2-chloro-3-nitropyridine.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective activity. In studies involving mice subjected to acute cerebral ischemia, it was found to significantly prolong survival time and decrease mortality rates across various doses tested. This suggests its potential utility in treating conditions related to cerebral ischemia .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring and naphthyridinone core facilitate binding to these targets, potentially modulating their activity and leading to various biological outcomes .

Antiproliferative Activity

In addition to neuroprotection, preliminary studies suggest that this compound may possess antiproliferative properties. Similar compounds within the piperazine family have shown efficacy against various cancer cell lines, indicating that further investigations into its anticancer potential are warranted .

Study on Neuroprotective Activity

A notable study demonstrated that this compound significantly reduced neuronal death in models of ischemic injury. The study utilized various doses and reported a dose-dependent increase in survival rates among treated mice compared to control groups .

Comparison with Related Compounds

The biological activity of this compound can be compared with other piperazine derivatives, which often exhibit similar pharmacological profiles:

Compound Biological Activity
LQFM018 (Piperazine derivative)Induces necroptosis in leukemic cells
Clozapine (Antipsychotic)Antiproliferative effects in leukemia
Other piperazine analogsVaried activities including antihistaminic and antifungal properties

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one?

  • Methodology : The synthesis typically involves coupling a 1,8-naphthyridinone core with a substituted piperazine moiety. Key steps include:

Core preparation : Ethyl 1,8-naphthyridone-3-carboxylate derivatives are synthesized via cyclization of substituted pyridine precursors under basic conditions (e.g., K₂CO₃ in DMF) .

Piperazine introduction : The piperazine group is introduced via nucleophilic acyl substitution. For example, reacting the naphthyridinone carbonyl chloride with 4-(4-methoxyphenyl)piperazine in anhydrous DMF at 80–100°C for 6–24 hours .

Methylation : The 1-methyl group is added early in the synthesis using methyl iodide or dimethyl sulfate under basic conditions to avoid side reactions .

  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/DMF mixtures yields pure product (>95% purity) .

Q. How can the structure of this compound be validated experimentally?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.9 ppm, piperazine CH₂ at δ 3.2–3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 408.17 for C₂₂H₂₂N₄O₃) .
  • X-ray crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths and angles, particularly the planarity of the naphthyridinone core and piperazine conformation .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating its biological activity (e.g., enzyme inhibition)?

  • Target selection : Prioritize enzymes with structural homology to PARP-1/2 (poly(ADP-ribose) polymerase), given the structural similarity to KU-0059436, a known PARP inhibitor .
  • In vitro assays :

  • Enzyme inhibition : Use fluorogenic substrates (e.g., NAD+^+ analogs) to measure IC₅₀ values. Include positive controls (e.g., olaparib) and validate with kinetic assays (e.g., Lineweaver-Burk plots) .
  • Cellular potency : Test cytotoxicity in BRCA-deficient cell lines (e.g., HCC1937) using MTT assays. Compare IC₅₀ values to wild-type cells to assess selectivity .
    • In vivo models : Employ xenograft models (e.g., SW620 colorectal cancer) to evaluate tumor growth inhibition. Optimize dosing based on pharmacokinetic profiles (e.g., oral bioavailability, half-life) .

Q. How can conflicting data on SAR (structure-activity relationships) be resolved for piperazine-containing naphthyridinones?

  • Case study : If substituent effects on potency contradict across studies:

Re-evaluate assay conditions : Differences in buffer pH, co-solvents (e.g., DMSO%), or enzyme sources (recombinant vs. native) may alter activity .

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of analogs. Identify key interactions (e.g., hydrogen bonds with Glu763 in PARP-1) .

Synthetic validation : Resynthesize disputed analogs with strict purity controls (>98% by HPLC) and retest under standardized protocols .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Crystallization optimization :

  • Solvent selection : Use mixed solvents (e.g., ethanol/DMF) to enhance solubility and slow nucleation .
  • Temperature gradients : Gradual cooling from 80°C to room temperature promotes single-crystal growth .
  • Additives : Introduce trace amounts of hexane or ethyl acetate to reduce interfacial tension .
    • Data collection : For twinned crystals, employ SHELXD for structure solution and SHELXL for refinement, leveraging high-resolution (<1.5 Å) synchrotron data .

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